(R)-1-Chloropent-4-EN-2-OL
Description
Significance of Chiral β-Chlorohydrins as Advanced Synthons
(R)-1-Chloropent-4-en-2-ol belongs to the class of compounds known as β-chlorohydrins, which are characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms. The chiral nature of these molecules, meaning they exist in non-superimposable mirror-image forms (enantiomers), makes them exceptionally valuable as advanced synthons in asymmetric synthesis.
The synthetic utility of chiral chlorohydrins stems from the reactivity of their two functional groups:
The Hydroxyl Group: Can be easily converted into other functional groups or used as a directing group in stereoselective reactions.
The Chloro Group: Acts as a good leaving group in nucleophilic substitution reactions.
This dual functionality allows for a variety of transformations. For instance, treatment of a β-chlorohydrin with a base can lead to an intramolecular nucleophilic substitution, where the deprotonated hydroxyl group displaces the chloride ion to form a highly useful epoxide ring. masterorganicchemistry.com Because these reactions often proceed with a defined stereochemical outcome, an enantiomerically pure chlorohydrin can be converted into an enantiomerically pure epoxide, which is a versatile intermediate for synthesizing amino alcohols, diols, and other complex chiral molecules. acs.org Optically active chlorohydrins are considered valuable intermediates in the synthesis of a diverse range of organic compounds. acs.org
Positional and Stereochemical Isomerism in Chloropentenols and Their Academic Relevance
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. ucalgary.ca For chloropentenol, both positional and stereochemical isomerism are academically and practically relevant, as different isomers can exhibit distinct chemical and physical properties.
Positional Isomerism refers to differences in the location of functional groups along the carbon skeleton. uou.ac.in In a chloropentenol, the positions of the double bond, the hydroxyl group, and the chlorine atom can vary, leading to a wide array of distinct compounds. For example, moving the chlorine atom from the first to the fifth carbon in pent-4-en-2-ol would result in 5-chloropent-4-en-2-ol, a positional isomer of the title compound. The specific arrangement in 1-chloropent-4-en-2-ol (B8625912) is crucial for its role in certain synthetic pathways.
Stereochemical Isomerism deals with the spatial arrangement of atoms. uou.ac.in
This compound has a single stereogenic center at the second carbon (C2), the carbon atom bonded to the hydroxyl group. The "(R)" designation specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules.
Its mirror image is (S)-1-Chloropent-4-en-2-ol , its enantiomer. Enantiomers often have identical physical properties (melting point, boiling point) but interact differently with other chiral entities, which is of paramount importance in pharmacology. uou.ac.in
If another stereocenter were present in the molecule, diastereomers would be possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. khanacademy.org
The academic and industrial relevance of this isomerism lies in the field of asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. dokumen.pub The use of an enantiomerically pure starting material like this compound allows chemists to control the stereochemistry of subsequent synthetic steps, ensuring the final product has the correct three-dimensional structure required for its biological activity. researchgate.netresearchgate.net
Historical Development of Enantiopure Halohydrin Synthesis Methodologies
The synthesis of enantiopure compounds, particularly halohydrins, has evolved significantly over the decades, moving from methods that produce mixtures to highly selective catalytic approaches.
Traditional and Early Asymmetric Methods: Initial approaches to halohydrin synthesis often resulted in racemic mixtures (an equal mix of both enantiomers). masterorganicchemistry.com The development of asymmetric synthesis led to methods using chiral auxiliaries or stoichiometric amounts of chiral reagents. A significant advancement was the development of transition-metal-catalyzed reactions. For example, the asymmetric transfer hydrogenation of α-chloroketones using ruthenium catalysts complexed with chiral ligands has been shown to produce chiral chlorohydrins with high enantiomeric excess (ee). researchgate.net Another key chemical method is the Keck asymmetric allylation, which can be used to synthesize chiral homoallylic alcohols like (S)-1-chloropent-4-en-2-ol from chloroacetaldehyde (B151913). researchgate.netresearchgate.net
Biocatalytic and Chemoenzymatic Strategies: More recently, biocatalysis has emerged as a powerful and environmentally friendly alternative for producing enantiopure halohydrins. researchgate.net Enzymes operate under mild conditions and exhibit remarkable stereoselectivity. Key biocatalytic methods include:
Ketoreductase (KRED) and Alcohol Dehydrogenase (ADH) Mediated Reductions: These enzymes catalyze the stereoselective reduction of prochiral α-haloketones to yield a single enantiomer of the corresponding halohydrin. acs.orgresearchgate.net This is a widely used industrial strategy.
Halohydrin Dehalogenase (HHDH) Catalyzed Reactions: These versatile enzymes can catalyze the ring-opening of epoxides with nucleophiles or the reverse reaction, the cyclization of halohydrins to form epoxides. rsc.orgresearchgate.net The kinetic resolution of racemic halohydrins using HHDHs allows for the separation of one enantiomer through its selective conversion to an epoxide, leaving the other enantiomer unreacted. researchgate.net
Multi-enzyme Cascade Reactions: Modern approaches combine multiple enzymes in a one-pot cascade. For example, an ene-reductase (ERED) can first reduce a carbon-carbon double bond in an α,β-unsaturated haloketone, followed by an ADH reducing the ketone to create two chiral centers with high diastereoselectivity and enantioselectivity. acs.org
These advanced synthetic methods provide efficient and scalable routes to valuable chiral building blocks like this compound, facilitating the production of enantiomerically pure pharmaceuticals and other fine chemicals.
Summary of Selected Synthesis Methods for Chiral Halohydrins
| Method Type | Catalyst/Enzyme | Substrate Type | Key Feature | Reference(s) |
| Asymmetric Allylation | Ti(OiPr)₄ / (S)-BINOL | Aldehyde (e.g., Chloroacetaldehyde) | Forms a chiral homoallylic alcohol with high enantioselectivity. | researchgate.netresearchgate.net |
| Asymmetric Transfer Hydrogenation | Ru-CsDPEN | Halo-substituted aryl methyl ketone | Produces chiral halohydrins with up to 99.7% ee. | researchgate.net |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | Prochiral α-chloroketones | Stereoselective reduction to a single enantiomer of the chlorohydrin. | acs.orgresearchgate.net |
| Kinetic Resolution | Halohydrin Dehalogenase (HheC) | Racemic halohydrins | Selective dehalogenation of one enantiomer to resolve the mixture. | researchgate.net |
| Enzymatic Cascade | Ene-reductase (ERED) & ADH | α-chloroenones | Stereodivergent synthesis creating two chiral centers with high selectivity. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-chloropent-4-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJUQGWFGIUDIE-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 1 Chloropent 4 En 2 Ol and Its Enantiomer
Stereoselective Preparation from Chiral Precursors
The "chiral pool" approach to enantioselective synthesis utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. This strategy transfers the existing chirality of the starting material to the target molecule, often through a series of stereospecific reactions.
Utilization of (R)-Epichlorohydrin as a Chiral Pool Source
(R)-epichlorohydrin is a widely used C3 chiral building block derived from the chiral pool. A plausible and direct synthetic route to (R)-1-chloropent-4-en-2-ol involves the regioselective ring-opening of (R)-epichlorohydrin with a suitable vinyl nucleophile. The reaction is predicated on a nucleophilic attack at the less sterically hindered terminal carbon of the epoxide ring.
A vinyl Grignard reagent, such as vinylmagnesium bromide, is a common and effective nucleophile for such transformations. The reaction proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the center of nucleophilic attack. In the case of (R)-epichlorohydrin, the attack occurs at the C1 position, leading to the formation of the desired this compound. The stereocenter at C2 is preserved from the starting material.
Proposed Reaction Scheme:
(R)-Epichlorohydrin + Vinylmagnesium Bromide → this compound
While this specific transformation is a logical synthetic approach based on fundamental principles of organic chemistry, detailed experimental data for this exact reaction is not extensively documented in readily available literature. However, the ring-opening of epoxides with organometallic reagents is a well-established and reliable method for carbon-carbon bond formation.
Transformations from Structurally Related Chiral Alcohols
Another approach within the chiral pool methodology is the transformation of other structurally related chiral alcohols. For instance, (R)-glycidol, another versatile chiral epoxide, could serve as a precursor. The synthesis would involve a two-step process: first, the regioselective opening of the epoxide ring with a chloride source to generate (R)-3-chloro-1,2-propanediol, followed by a selective functionalization of the primary alcohol and subsequent elaboration to the target molecule. However, this route is more circuitous than the direct vinylation of (R)-epichlorohydrin.
A more direct precursor could be (R)-3-chloro-1,2-propanediol itself. This compound can be derived from the hydrolytic kinetic resolution of racemic epichlorohydrin. The synthetic challenge would then lie in the selective mono-functionalization of the primary hydroxyl group, followed by a chain extension to introduce the vinyl group. This multi-step process would require careful selection of protecting groups and reaction conditions to achieve the desired transformation without affecting the chiral center.
Asymmetric Catalytic Syntheses
Asymmetric catalysis offers an efficient alternative to chiral pool synthesis, creating chirality in a prochiral substrate through the use of a chiral catalyst. This approach is often more atom-economical and allows for the synthesis of both enantiomers of the target molecule by simply changing the chirality of the catalyst.
Enantioselective Allylation of Chloroacetaldehyde (B151913)
The most direct approach to this compound via asymmetric catalysis is the enantioselective allylation of chloroacetaldehyde. In this reaction, an allyl nucleophile is added to the carbonyl group of chloroacetaldehyde under the control of a chiral catalyst, establishing the stereocenter at the newly formed secondary alcohol.
The Keck asymmetric allylation is a well-established method for the enantioselective allylation of aldehydes. mtu.edu This reaction typically employs a chiral catalyst generated in situ from titanium tetraisopropoxide (Ti(OiPr)(_4)) and a chiral binaphthol (BINOL) ligand. mtu.eduacs.org The allylic nucleophile is an allylstannane, such as allyltributylstannane.
In the context of synthesizing the enantiomer, (S)-1-chloropent-4-en-2-ol, the Keck allylation of chloroacetaldehyde has been investigated. The use of (S)-BINOL as the chiral ligand in conjunction with Ti(OiPr)(_4) has been shown to furnish the (S)-enantiomer in good yield and with high enantioselectivity. organic-chemistry.org To obtain the desired this compound, the corresponding (R)-BINOL ligand would be employed, which is expected to produce the (R)-enantiomer with a similar level of stereochemical control.
| Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (S)-BINOL / Ti(OiPr)4 | -20 °C, 96 h | 67 | 94 |
The enantioselectivity of the allylation of chloroacetaldehyde is highly dependent on the choice of the chiral ligand and the metal center. Studies have explored various ligands and metal catalysts to optimize the yield and enantiomeric excess of the resulting chlorohydrin.
While the (S)-BINOL/Ti(OiPr)(_4) system has proven effective for the synthesis of (S)-1-chloropent-4-en-2-ol, other catalyst systems have been screened and shown to be less effective for this specific transformation. organic-chemistry.org For instance, the use of (S)-VANOL and (R)-VAPOL ligands with Ti(OiPr)(_4) resulted in significantly lower yields and poor enantioselectivities. organic-chemistry.org Similarly, changing the metal center from titanium to iron (FeCl(_3)) or indium (InCl(_3)) in combination with (S)-BINOL also led to inferior results. organic-chemistry.org These findings underscore the crucial role of the catalyst structure in achieving high stereocontrol in the allylation of chloroacetaldehyde.
| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (S)-VANOL / Ti(OiPr)4 | 41 | 54 |
| (R)-VAPOL / Ti(OiPr)4 | 37 | 46 |
| (S)-BINOL / FeCl3 | - | 8 |
| (S)-BINOL / InCl3 | - | 30 |
Asymmetric Reduction of Ketonic Precursors
The asymmetric reduction of prochiral ketones represents a highly effective method for the synthesis of enantiomerically enriched secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of this approach. wikipedia.orgwikipedia.org This method is known for its high enantioselectivity in the reduction of a wide array of ketones. youtube.comorganic-chemistry.org
The synthesis of the CBS catalyst begins with the chiral amino acid proline, which is readily available in both enantiomeric forms. youtube.com The catalyst is formed in situ from a chiral 1,3,2-oxazaborolidine and borane (B79455). The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which then delivers a hydride to the ketone in a highly stereocontrolled manner. The steric environment created by the chiral catalyst directs the hydride attack to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. youtube.com
For the synthesis of this compound, the precursor ketone, 1-chloropent-4-en-2-one, would be subjected to reduction using the (R)-CBS catalyst and a borane source, such as borane-dimethyl sulfide (B99878) complex. The choice of the (R)-enantiomer of the catalyst is crucial for obtaining the desired (R)-configuration in the alcohol product. The reaction typically provides high yields and excellent enantiomeric excess (ee).
Table 1: Asymmetric Reduction of Prochiral Ketones using CBS Catalyst
| Ketone Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Acetophenone | (R)-CBS | BH3·SMe2 | (R)-1-Phenylethanol | >95% |
Sc(OTf)3-Catalyzed Direct Allylation Approaches
Scandium(III) triflate (Sc(OTf)3) has emerged as a powerful Lewis acid catalyst in a variety of organic transformations, including the allylation of carbonyl compounds. mdpi.com This method offers a direct route to homoallylic alcohols. The reaction typically involves the activation of an aldehyde with Sc(OTf)3, followed by nucleophilic attack by an allylating agent, such as allylsilane or allyltributylstannane.
In the context of synthesizing 1-Chloropent-4-en-2-ol (B8625912), a potential strategy involves the Sc(OTf)3-catalyzed allylation of chloroacetaldehyde. The Lewis acidic scandium center coordinates to the carbonyl oxygen of chloroacetaldehyde, enhancing its electrophilicity and facilitating the addition of the allyl nucleophile. The choice of a chiral ligand in conjunction with Sc(OTf)3 could potentially induce enantioselectivity, leading to the desired (R)-enantiomer. The reaction conditions, including the solvent and temperature, can be optimized to maximize the yield and stereoselectivity. mdpi.com It has been noted that the hydration level of Sc(OTf)3 can significantly impact its reactivity and the stereochemical outcome of the reaction. mdpi.com
Biocatalytic and Chemoenzymatic Routes
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
Enzymatic Kinetic Resolution using Hydrolases and Dehalogenases (e.g., HheC)
Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with an enzyme. Hydrolases, particularly lipases, are frequently employed for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. mdpi.comnih.gov
For the resolution of racemic 1-chloropent-4-en-2-ol, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase could be utilized. nih.govresearchgate.net In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. For instance, if the lipase preferentially acylates the (S)-enantiomer, the unreacted this compound can be isolated with high enantiomeric purity.
Halohydrin dehalogenases (HHDHs), such as HheC from Agrobacterium radiobacter, are another class of enzymes that are particularly well-suited for the kinetic resolution of halohydrins. nih.gov These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. In the reverse reaction, they can catalyze the enantioselective ring-opening of racemic epoxides with various nucleophiles, including cyanide and azide. nih.gov
A sequential kinetic resolution catalyzed by a mutant of HheC has been demonstrated for a structurally similar substrate, methyl 4-chloro-3-hydroxybutanoate. This process can yield both the unreacted chlorohydrin and the product of nucleophilic substitution with high enantiomeric excess. nih.gov
Table 2: Enzymatic Kinetic Resolution of a Chlorohydrin using HheC Mutant
| Substrate | Enzyme | Nucleophile | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| (R,S)-methyl 4-chloro-3-hydroxybutanoate | HheC-W249F | NaCN | (S)-methyl 4-cyano-3-hydroxybutanoate | 40% | 96.8% |
Bioreduction of Unsaturated Halogenated Ketones
The bioreduction of prochiral ketones to chiral alcohols using whole microbial cells or isolated enzymes (ketoreductases) is a well-established and powerful synthetic tool. researchgate.netnih.govnih.gov Microorganisms such as Saccharomyces cerevisiae (baker's yeast) contain a variety of dehydrogenases that can reduce carbonyl compounds with high enantioselectivity. nih.gov
The synthesis of this compound can be achieved through the bioreduction of 1-chloropent-4-en-2-one. This transformation can be carried out using whole cells of microorganisms like Saccharomyces cerevisiae or by employing isolated and often immobilized ketoreductases (KREDs). researchgate.netnih.gov These enzymatic reductions typically require a cofactor, such as NADPH, which is regenerated in situ by the metabolic processes of the whole cells or by using a coupled-enzyme system for isolated enzymes. The selection of the microorganism or a specific ketoreductase is critical for achieving high conversion and the desired enantioselectivity for the (R)-alcohol.
Organometallic and Other Transition Metal-Mediated Syntheses
Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of chiral alcohols often involves their addition to carbonyl compounds or epoxides.
Grignard Reagent Additions to Chiral Epoxides or Aldehydes
The addition of Grignard reagents to chiral epoxides or aldehydes provides a convergent and stereocontrolled route to chiral alcohols.
One potential pathway to this compound involves the reaction of vinylmagnesium chloride with a chiral C3 epoxide synthon, such as (R)-epichlorohydrin. chemicalbook.comfreehoochem.com The nucleophilic vinyl group from the Grignard reagent will attack one of the electrophilic carbons of the epoxide ring. The regioselectivity of this ring-opening reaction is a critical factor and can often be controlled by the reaction conditions. Attack at the less substituted carbon of the epoxide would lead to the desired product skeleton.
Alternatively, the synthesis can be approached by the addition of an allyl Grignard reagent, such as allylmagnesium bromide, to a chiral C2 aldehyde, like (R)-2-chloro-2-(trimethylsilyloxy)acetaldehyde. The chiral center in the aldehyde would direct the diastereoselectivity of the Grignard addition, leading to the formation of the desired (R)-alcohol upon subsequent deprotection. The stereochemical outcome of such additions can often be predicted using models like the Felkin-Anh model.
Copper-Mediated Alkyne Coupling Reactions
Copper-catalyzed reactions have emerged as a powerful tool for the construction of C-C bonds, particularly in the context of alkyne chemistry. The enantioselective addition of alkynes to prochiral electrophiles offers a direct route to chiral propargyl alcohols, which are valuable intermediates. In the synthesis of this compound, a key strategy involves the asymmetric addition of an alkyne nucleophile to a suitable electrophile containing the chloromethyl group.
One plausible approach involves the reaction of a terminal alkyne with an epoxide in the presence of a chiral copper catalyst. For instance, the reaction of propargyl chloride with a suitable organometallic reagent in a copper-catalyzed enantioselective propargylation could be envisioned. However, a more direct and atom-economical approach would be the enantioselective alkynylation of chloroacetaldehyde. This reaction, catalyzed by a copper complex with a chiral ligand, would generate the target molecule in a single stereocontrolled step.
The mechanism of such a reaction typically involves the in situ formation of a copper acetylide from the terminal alkyne and the copper catalyst. The chiral ligand, coordinated to the copper center, creates a chiral environment that directs the nucleophilic attack of the acetylide onto one of the enantiotopic faces of the aldehyde carbonyl group. The choice of ligand is critical for achieving high enantioselectivity. Commonly used ligands for copper-catalyzed asymmetric additions include derivatives of bis(oxazoline) (BOX), phosphoramidites, and sparteine.
The reaction conditions, including the choice of copper salt (e.g., CuI, Cu(OTf)₂), solvent, and temperature, are crucial for optimizing both the yield and the enantiomeric excess (ee). The following table summarizes representative findings for the copper-mediated synthesis of chiral chlorohydrins, illustrating the potential of this methodology for the synthesis of this compound.
| Entry | Copper Salt | Chiral Ligand | Alkyne | Electrophile | Solvent | Yield (%) | ee (%) |
| 1 | CuI | (S)-Tol-BINAP | Trimethylsilylacetylene | Chloroacetaldehyde | Toluene | 75 | 92 |
| 2 | Cu(OTf)₂ | (R,R)-Ph-BOX | Phenylacetylene | 2-Chloro- propanal | THF | 82 | 95 |
| 3 | CuCl | (-)-Sparteine | 1-Hexyne | Chloroacetaldehyde | CH₂Cl₂ | 68 | 88 |
This table presents hypothetical data based on typical results for analogous copper-catalyzed asymmetric alkyne additions.
Palladium(0)-Catalyzed Alkylation Strategies
Palladium(0)-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry, enabling the enantioselective formation of C-C bonds adjacent to a double bond. This methodology is particularly powerful for the synthesis of chiral molecules containing allylic stereocenters. For the synthesis of this compound, a palladium-catalyzed approach would typically involve the reaction of a nucleophile with an achiral allylic substrate that generates a π-allyl palladium intermediate.
A key strategy for synthesizing the enantiomer, (S)-1-Chloropent-4-en-2-ol, could involve the palladium-catalyzed asymmetric allylic alkylation of a suitable nucleophile with an achiral substrate like 1,4-dichlorobut-2-ene. However, a more direct route to the target scaffold involves the kinetic resolution of a racemic mixture of a suitable precursor or the desymmetrization of a meso-compound.
A highly effective strategy is the palladium-catalyzed dynamic kinetic asymmetric transformation (DyKAT) of a racemic starting material. For instance, racemic 1-chloro-4-penten-2-yl acetate could be subjected to a palladium(0) catalyst and a chiral ligand. In this process, the palladium catalyst facilitates the rapid racemization of the starting material through the formation of a meso-π-allyl palladium complex. A nucleophile, often delivered by an enzymatic catalyst or a chemical reagent, then selectively reacts with one of the enantiomers of the rapidly equilibrating intermediate, leading to a high yield of a single enantiomer of the product.
The choice of the chiral ligand is paramount in achieving high enantioselectivity. The Trost ligands, which are based on a 1,2-diaminocyclohexane (DACH) scaffold, have proven to be exceptionally effective in a wide range of palladium-catalyzed AAA reactions. The mechanism involves the formation of a chiral π-allyl palladium complex, where the ligand controls the facial selectivity of the nucleophilic attack.
The following table presents plausible research findings for the synthesis of chiral unsaturated chlorohydrins via palladium(0)-catalyzed alkylation strategies, highlighting the key parameters that influence the reaction's outcome.
| Entry | Palladium Source | Chiral Ligand | Substrate | Nucleophile | Solvent | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ | (R,R)-Trost Ligand | rac-1-Chloro-4-penten-2-yl acetate | H₂O (hydrolysis) | Dioxane/H₂O | 95 | 98 |
| 2 | [Pd(allyl)Cl]₂ | (S,S)-ANDEN- Phenyl Trost Ligand | 1,4-Dichlorobut-2-ene | Sodium formate | THF | 88 | 94 |
| 3 | Pd(PPh₃)₄ | Chiral Phosphoramidite | rac-1-Chloro-4-penten-2-ol (via acylation) | Acetic Anhydride | CH₂Cl₂ | 92 | 96 |
This table presents hypothetical data based on typical results for analogous palladium(0)-catalyzed asymmetric alkylation reactions.
These advanced synthetic methodologies, leveraging the catalytic power of copper and palladium, provide elegant and efficient pathways to enantiomerically enriched this compound and its enantiomer. The continued development of novel chiral ligands and catalytic systems promises to further enhance the stereoselectivity and substrate scope of these powerful transformations.
Stereochemical Purity Assessment and Control in R 1 Chloropent 4 En 2 Ol Synthesis
Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic methods are powerful tools for the separation and quantification of enantiomers, providing a direct measure of the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most commonly employed techniques for the analysis of (R)-1-chloropent-4-en-2-ol.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC is a cornerstone technique for the enantioselective analysis of a wide array of chiral compounds, including allylic alcohols like 1-chloropent-4-en-2-ol (B8625912). phenomenex.comphenomenex.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a broad range of racemates, including alcohols. nih.govwindows.net For the analysis of this compound, a typical approach would involve a normal-phase HPLC method. The choice of the mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, is critical for achieving optimal separation. derpharmachemica.com The flow rate and column temperature are also key parameters that can be adjusted to improve resolution and analysis time. sigmaaldrich.com
Illustrative Chiral HPLC Separation Data for 1-Chloropent-4-en-2-ol:
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
This table presents a hypothetical but realistic set of parameters and results for the chiral HPLC analysis of 1-chloropent-4-en-2-ol, based on established methods for similar chiral alcohols.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Chiral Gas Chromatography (GC) Applications
Chiral Gas Chromatography is another highly effective technique for determining the enantiomeric purity of volatile compounds like 1-chloropent-4-en-2-ol. chromatographyonline.com This method typically employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz
For the analysis of chiral alcohols, derivatization is sometimes employed to improve volatility and chromatographic performance. However, direct analysis is often possible. The choice of the specific cyclodextrin-based CSP is crucial for achieving baseline separation of the enantiomers. Temperature programming of the GC oven is a common strategy to optimize the separation and reduce run times.
Typical Chiral GC Parameters for the Analysis of a Chiral Chlorohydrin:
| Parameter | Value |
| Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXsm) |
| Carrier Gas | Helium |
| Injector Temperature | 220 °C |
| Oven Program | 80 °C (2 min), then ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
This table provides representative parameters for a chiral GC method applicable to the enantiomeric analysis of 1-chloropent-4-en-2-ol, drawing from established protocols for similar compounds.
The calculation of enantiomeric excess from the GC data follows the same principle as in HPLC, using the integrated peak areas of the (R)- and (S)-enantiomers. libretexts.org
Spectroscopic Methods for Stereochemical Assignment
While chromatographic techniques are ideal for quantifying the ratio of enantiomers, spectroscopic methods are indispensable for confirming the absolute configuration and assessing diastereomeric ratios in certain synthetic strategies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is used to convert the enantiomers into diastereomers, which have distinct NMR signals.
A common approach for chiral alcohols is the formation of diastereomeric esters with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomeric esters of this compound will exhibit different chemical shifts for specific protons, allowing for their integration and the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original alcohol.
High-field NMR instruments provide better spectral dispersion, which is often necessary to resolve the signals of the diastereomers. mdpi.com The integration of well-resolved signals, for instance, the methoxy (B1213986) protons of the Mosher's esters, provides a quantitative measure of the diastereomeric ratio.
Optical Rotation Analysis
Optical rotation is a fundamental property of chiral molecules and provides a measure of their ability to rotate the plane of polarized light. saskoer.ca The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).
The specific rotation, [α], is a standardized value for a pure enantiomer. For this compound, a measured optical rotation can be compared to the known specific rotation of the enantiomerically pure compound to determine the optical purity, which is often used as a proxy for enantiomeric excess. libretexts.orglibretexts.org
The relationship between the observed rotation of a mixture and the specific rotation of the pure enantiomer is given by:
Optical Purity (%) = ( [α]observed / [α]pure enantiomer ) x 100
It is crucial to note that the solvent can significantly influence the measured optical rotation, and therefore, consistency in the analytical method is essential for reliable results.
Chemical Transformations and Mechanistic Insights of R 1 Chloropent 4 En 2 Ol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the C-2 position is a key site for various transformations, including derivatization to protect the alcohol or to invert its stereochemistry, and oxidation to the corresponding ketone.
Derivatization of the hydroxyl group is a common strategy to protect it during subsequent reactions or to modify the molecule's properties. Standard etherification and esterification protocols are applicable, often with high yields.
Etherification: A prevalent method for alcohol protection is the formation of silyl ethers due to their ease of installation and removal under mild conditions. For instance, the hydroxyl group of (R)-1-chloropent-4-en-2-ol can be protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction proceeds through a nucleophilic attack of the alcohol on the silicon atom, yielding the corresponding TBDMS ether. This protecting group is robust under a variety of non-acidic and non-fluoride conditions.
Esterification with Inversion of Stereochemistry: The Mitsunobu reaction is a powerful method for the esterification of alcohols that proceeds with a complete inversion of stereochemistry at the alcohol center. This is particularly useful for accessing the (S)-enantiomer from the (R)-starting material. In this reaction, this compound is treated with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). The reaction mechanism involves the activation of the alcohol by PPh₃ and DEAD to form an alkoxyphosphonium salt. Subsequent Sₙ2 attack by the carboxylate anion on the carbon bearing the activated hydroxyl group leads to the formation of the ester with inverted stereochemistry.
| Reaction | Reagents | Product | Key Feature |
| Etherification | TBDMS-Cl, Imidazole | (R)-1-chloro-2-((tert-butyldimethylsilyl)oxy)pent-4-ene | Protection of hydroxyl group |
| Esterification | Benzoic acid, PPh₃, DEAD | (S)-1-chloropent-4-en-2-yl benzoate | Inversion of stereochemistry |
This table is interactive. Users can sort and filter the data.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, (R)-1-chloropent-4-en-2-one. Reduction of the hydroxyl group itself is not a feasible pathway, but the resulting ketone can be reduced back to the alcohol, often with stereochemical control.
Oxidation: A variety of modern, mild oxidation reagents can be employed to minimize side reactions, particularly those involving the sensitive allylic chloride and olefin moieties. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature and proceeds rapidly and cleanly. masterorganicchemistry.comwikipedia.org The mechanism involves the formation of a hypervalent iodine-alcohol intermediate, followed by an intramolecular proton transfer and elimination to yield the ketone, iodinane, and acetic acid. masterorganicchemistry.com The mild, neutral conditions of the DMP oxidation are a significant advantage, preventing potential acid- or base-catalyzed side reactions. masterorganicchemistry.com
| Oxidizing Agent | Typical Conditions | Product | Advantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | (R)-1-chloropent-4-en-2-one | Mild, neutral pH, high yield, short reaction time |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | (R)-1-chloropent-4-en-2-one | Avoids toxic metals, mild conditions |
This table is interactive. Users can sort and filter the data.
Reactivity of the Allylic Chloride Moiety
The allylic chloride in this compound is a reactive electrophilic site, susceptible to nucleophilic substitution and capable of participating in intramolecular cyclization reactions.
The formation of new carbon-carbon bonds at the allylic position can be achieved through nucleophilic substitution. Due to the nature of the substrate, both Sₙ2 and Sₙ2' pathways are possible. Organocuprates, also known as Gilman reagents (e.g., lithium dimethylcuprate, LiCu(CH₃)₂), are particularly well-suited for promoting Sₙ2' reactions with allylic halides.
When this compound is treated with a Gilman reagent, the nucleophilic alkyl group attacks the terminal carbon of the double bond (the γ-position relative to the chlorine), inducing a rearrangement of the double bond and expulsion of the chloride leaving group. This results in the formation of a new C-C bond at the C-4 position and a shift of the double bond to the C-2 position. This transformation is highly valuable for extending the carbon skeleton of the molecule.
The presence of both a nucleophilic hydroxyl group and an electrophilic allylic chloride within the same molecule allows for intramolecular cyclization to form heterocyclic structures. Upon treatment with a non-nucleophilic base, such as sodium hydride (NaH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction. This process, known as an intramolecular Williamson ether synthesis, results in the formation of a three-membered epoxide ring, yielding (R)-2-vinyloxirane. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction is generally efficient for the formation of three- and five-membered rings.
| Reaction Type | Reagents | Product | Mechanism |
| Nucleophilic Substitution | LiCu(R)₂ | Alkylated product with double bond shift | Sₙ2' |
| Intramolecular Cyclization | NaH | (R)-2-vinyloxirane | Intramolecular Williamson ether synthesis |
This table is interactive. Users can sort and filter the data.
Olefinic Transformations
The terminal double bond in this compound is amenable to a range of classic olefin transformations, including epoxidation and dihydroxylation, which can introduce new stereocenters with a high degree of control.
Epoxidation: The terminal alkene can be readily converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a syn-addition. The product of this reaction is (R)-2-(2-chloro-1-hydroxyethyl)oxirane, which now contains a new chiral center at the epoxide.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation provides a powerful method for the enantioselective synthesis of vicinal diols from alkenes. libretexts.org For a terminal alkene like the one in this compound, the use of AD-mix-β, which contains the ligand (DHQD)₂PHAL, typically favors the formation of the (R)-diol at the newly formed stereocenter. The reaction utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant. The chiral ligand coordinates to the osmium, creating a chiral environment that directs the dihydroxylation to one face of the double bond, leading to the formation of (R)-1-chloro-4,5-dihydroxypentan-2-ol with high enantioselectivity.
| Transformation | Reagents | Product | Stereochemical Outcome |
| Epoxidation | m-CPBA | (R)-2-(2-chloro-1-hydroxyethyl)oxirane | Syn-addition, creates new stereocenter |
| Asymmetric Dihydroxylation | AD-mix-β, OsO₄ (cat.) | (2R,4R)-1-chloropentane-2,4,5-triol | High enantioselectivity for the (R)-diol at C4 |
This table is interactive. Users can sort and filter the data.
Selective Epoxidation Reactions (e.g., VO(acac)2-catalyzed syn-diastereoselective epoxidation)
The epoxidation of the terminal double bond in this compound can be directed by the adjacent hydroxyl group, leading to diastereoselective formation of the corresponding epoxy alcohol. Vanadium-based catalysts, such as vanadyl acetylacetonate (VO(acac)₂), are well-known to catalyze the epoxidation of allylic and homoallylic alcohols with high stereoselectivity.
In the case of this compound, a homoallylic alcohol, the VO(acac)₂-catalyzed epoxidation with an oxidant like tert-butyl hydroperoxide (TBHP) is expected to proceed via a transition state where the hydroxyl group coordinates to the vanadium center. This coordination directs the delivery of the oxygen atom to one face of the alkene. For homoallylic alcohols, this generally leads to the formation of the syn-epoxide. The proposed mechanism involves the formation of a vanadium alkoxide, which then coordinates the peroxide. The subsequent intramolecular oxygen transfer occurs through a five-membered ring-like transition state, leading to the observed diastereoselectivity.
While specific studies on this compound are not extensively documented in readily available literature, the established principles of VO(acac)₂-catalyzed epoxidations of chiral homoallylic alcohols allow for a predictable outcome. The reaction is anticipated to yield primarily the (2R,4S)-1-chloro-4,5-epoxypentan-2-ol.
Table 1: Predicted Outcome of VO(acac)₂-Catalyzed Epoxidation of this compound
| Catalyst | Oxidant | Expected Major Product | Expected Diastereomeric Ratio (syn:anti) |
|---|
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
The terminal alkene of this compound is a suitable substrate for olefin metathesis reactions, a powerful tool for carbon-carbon bond formation.
Ring-Closing Metathesis (RCM): To perform RCM, this compound would first need to be derivatized to introduce a second terminal alkene. For instance, acylation of the hydroxyl group with an acrylic acid derivative or etherification with an allyl halide would furnish a diene substrate. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, would initiate the intramolecular metathesis reaction to form a cyclic product. The size of the resulting ring would depend on the length of the tether connecting the two alkene moieties. This strategy provides a route to functionalized, chiral cyclic ethers or lactones.
Cross-Metathesis (CM): Cross-metathesis allows for the coupling of the terminal alkene of this compound with another olefin. This reaction can be used to introduce a variety of substituents at the terminus of the carbon chain. The success and selectivity of CM depend on the relative reactivity of the two olefin partners and the choice of catalyst. By reacting this compound with an excess of a simple alpha-olefin in the presence of a second-generation Grubbs' catalyst, for example, one could expect the formation of a new, elongated chain with a conserved stereocenter.
Diastereoselective Hydrogenation of the Alkene
The hydrogenation of the terminal alkene in this compound can lead to the formation of a new stereocenter. The stereochemical outcome of this reaction can be influenced by the existing chiral center at C-2, particularly if a directing group is involved.
In substrate-controlled diastereoselective hydrogenation, the hydroxyl group can coordinate to the surface of a heterogeneous catalyst (e.g., palladium on carbon, platinum oxide) or to a homogeneous catalyst (e.g., Crabtree's catalyst), directing the delivery of hydrogen from one face of the double bond. For allylic alcohols, this directing effect is often strong, leading to high diastereoselectivity. In the case of the homoallylic alcohol this compound, the directing effect of the hydroxyl group is generally weaker but can still influence the stereochemical outcome, favoring the formation of one diastereomer of 1-chloropentan-2-ol over the other. The extent of this selectivity would be dependent on the specific catalyst and reaction conditions employed.
Catalytic Coupling and Annulation Reactions
The presence of both an alkyl chloride and a hydroxyl group in this compound opens up possibilities for various catalytic coupling and annulation reactions to form new carbon-carbon and carbon-heteroatom bonds, as well as cyclic structures.
Copper and Nickel Promoted Transformations
The primary chloride in this compound can participate in coupling reactions promoted by copper or nickel catalysts. For example, copper-catalyzed cross-coupling reactions with organometallic reagents (e.g., Grignard reagents, organocuprates) could be employed to replace the chlorine atom with a new carbon-based substituent.
Nickel catalysts are also effective in promoting the coupling of alkyl halides with various partners. Nickel-catalyzed cross-coupling reactions, such as the Kumada or Negishi coupling, could be applied to this compound, allowing for the formation of a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond at the C-1 position.
Palladium-Catalyzed C-C Bond Formation and Cyclizations (e.g., SN' Cyclization)
Palladium catalysis offers a broad spectrum of reactions for C-C bond formation. While the primary chloride in this compound is a potential handle for cross-coupling reactions, the allylic nature of the system after derivatization of the alcohol can lead to interesting cyclization pathways.
For instance, if the hydroxyl group is converted into a suitable nucleophile (e.g., through deprotonation or conversion to an enolate), an intramolecular palladium-catalyzed allylic alkylation could be envisioned. More specifically, an Sₙ' cyclization could occur if a suitable tether is introduced. In such a scenario, a nucleophile attached to the C-2 oxygen would attack the terminal carbon of the double bond, facilitated by a palladium(0) catalyst, leading to the formation of a five-membered ring.
Decarboxylative Cycloaddition Reactions
Decarboxylative reactions have emerged as powerful methods for the formation of C-C bonds. In the context of this compound, one could envision its use in a decarboxylative cycloaddition after appropriate functionalization. For example, if the hydroxyl group is esterified with a carboxylic acid that can act as a dipole precursor upon decarboxylation, a subsequent intramolecular cycloaddition with the alkene could lead to the formation of a bicyclic system. Such transformations are often catalyzed by transition metals like palladium. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the newly formed stereocenters in the cycloadduct.
Mechanistic Investigations of Key Reactions
The reactivity of this compound is dominated by the interplay of its three functional groups: the chlorine atom, the hydroxyl group, and the terminal double bond. Mechanistic investigations aim to elucidate the precise pathways through which this molecule undergoes transformations, such as intramolecular cyclization to form an epoxide or nucleophilic substitution reactions.
Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. For a reaction such as the base-promoted intramolecular cyclization of this compound to form the corresponding epoxide, kinetic experiments can provide evidence for the proposed mechanism. A plausible reaction pathway involves the deprotonation of the hydroxyl group to form an alkoxide, followed by an intramolecular S(_N)2 attack on the carbon bearing the chlorine atom.
A hypothetical kinetic study for this cyclization reaction might involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions. The rate law for this reaction is expected to be second order, first order in the chlorohydrin and first order in the base.
Table 1: Hypothetical Rate Data for the Cyclization of this compound
| Experiment | [this compound] (M) | [Base] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.5 x 10 |
| 2 | 0.2 | 0.1 | 3.0 x 10 |
This interactive table illustrates the expected second-order kinetics for the intramolecular cyclization.
Isotopic labeling studies can offer more definitive proof of the proposed mechanism. For instance, by synthesizing this compound with a deuterium label at the C-2 position, one could investigate the kinetic isotope effect (KIE). In the context of the S(_N)2 cyclization, a primary KIE would not be expected for the C-H(D) bond at C-2, as this bond is not broken in the rate-determining step. However, a secondary KIE might be observed, providing information about the change in hybridization at the stereocenter during the transition state.
Furthermore, isotopic labeling of the oxygen atom in the hydroxyl group with O would be expected to show that the O is incorporated into the resulting epoxide ring, confirming the intramolecular nature of the reaction.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. DFT calculations can be employed to model the reaction pathway of the intramolecular cyclization of this compound, providing insights into the structures and energies of reactants, transition states, and products.
A computational study would likely begin with a conformational analysis of the starting material to identify the most stable conformer. From there, the transition state for the S(_N)2 cyclization can be located. The calculated energy barrier for this transition state would provide a theoretical prediction of the reaction rate, which can be compared with experimental kinetic data.
The geometry of the calculated transition state would be of particular interest. It is expected to show an elongated C-Cl bond and a newly forming C-O bond, consistent with an S(_N)2 mechanism. The stereochemistry of the reaction, which is expected to proceed with inversion of configuration at the carbon bearing the chlorine, can also be confirmed through these calculations.
Table 2: Hypothetical DFT Calculated Energies for the Cyclization of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (alkoxide) | 0.0 |
| Transition State | +18.5 |
This interactive table presents hypothetical energy values that would be obtained from a DFT study, illustrating the exergonic nature of the reaction and the activation energy barrier.
Moreover, DFT calculations can be used to explore alternative reaction pathways, such as elimination reactions, to assess their feasibility compared to the cyclization pathway. By comparing the calculated activation barriers for different potential reactions, a prediction can be made about the major product, which can then be verified experimentally.
Applications of R 1 Chloropent 4 En 2 Ol in Target Oriented Synthesis
Role as a Versatile Chiral Building Block
A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material or intermediate in the synthesis of more complex, enantiomerically pure compounds. enamine.net The utility of (R)-1-Chloropent-4-en-2-ol as a versatile chiral building block stems from the orthogonal reactivity of its functional groups.
The (R)-configured Secondary Alcohol: This is often the primary site for introducing the building block into a larger molecular framework. It can be protected, activated, or used directly in nucleophilic additions or as a handle for directing subsequent stereoselective reactions. Its specific (R)-configuration is crucial for establishing the desired stereochemistry in the final target molecule.
The Terminal Alkene: This group is a versatile handle for carbon-carbon bond formation. It can participate in a variety of reactions, including olefin cross-metathesis, Heck coupling, hydroboration-oxidation, and epoxidation, allowing for significant elaboration of the carbon skeleton.
The Primary Alkyl Chloride: The chloromethyl group provides a reactive electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, including azides, cyanides, ethers, and larger carbon fragments, further enhancing its synthetic utility.
The presence of these three distinct reactive sites in a single, small, and enantiomerically pure molecule allows chemists to design convergent and efficient synthetic routes, minimizing the need for extensive functional group manipulations and protecting group chemistry.
| Functional Group | Type | Key Reactions | Synthetic Utility |
| -OH | (R)-Secondary Alcohol | Protection, Etherification, Esterification, Oxidation | Introduction of chirality, Linking to other fragments |
| -C=C | Terminal Alkene | Metathesis, Epoxidation, Hydroboration, Heck coupling | Carbon chain extension and elaboration |
| -CH₂Cl | Primary Alkyl Chloride | Nucleophilic Substitution (SN2) | Introduction of various functional groups |
Integration into Natural Product Total Synthesis
The structural features of this compound make it an ideal precursor for key fragments of several complex natural products, particularly those containing polyunsaturated chains and specific stereocenters.
Methoxylated ether lipids (MELs) are a class of natural products found in marine organisms, such as Greenland shark liver oil. skemman.is A particularly interesting example is an all-cis-(2’R)-1-O-(2´-methoxy-4,7,10,13,16,19-docosahexaenyl)-sn-glycerol, which possesses a polyunsaturated chain identical to that of docosahexaenoic acid (DHA). skemman.isnih.gov The total synthesis of such complex molecules requires precise control over the stereochemistry at the C2' position and the geometry of the numerous double bonds.
While direct synthesis from this compound is not explicitly detailed in primary reports, its structure represents a key synthon for the chiral headgroup of these lipids. The synthesis of these molecules often employs a convergent strategy based on a polyacetylene approach, which involves the iterative coupling of smaller fragments followed by a stereoselective reduction to form the all-cis polyene system. nih.govresearchgate.net A building block like this compound can serve as a precursor to the essential C5 or C6 chiral fragments required for these coupling reactions, establishing the critical (R)-stereocenter that is ultimately methoxylated in the final natural product. skemman.isresearchgate.net The terminal alkene and chloromethyl functionalities provide the necessary handles to construct the extended polyyne chain.
Beyond the specific example of DHA-like lipids, the fundamental structure of this compound makes it a valuable starting point for a broader range of polyunsaturated systems. The combination of a chiral center adjacent to a terminal double bond is a common motif in many natural products. Synthetic strategies can leverage the alkene for chain elongation via cross-coupling reactions, while the chloro-alcohol portion can be transformed into other functionalities. For instance, epoxidation of the terminal alkene followed by ring-opening reactions can generate 1,2-diols, and the chloride can be displaced to build more complex side chains. This flexibility allows for the construction of the intricate, stereochemically rich carbon skeletons characteristic of many bioactive natural products.
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
Chiral building blocks are fundamental to the modern pharmaceutical industry, where the therapeutic activity of a drug is often linked to a single enantiomer. This compound and its enantiomer, (S)-1-Chloropent-4-en-2-ol, are key intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.
Rosuvastatin is a widely prescribed statin for the treatment of hypercholesterolemia. googleapis.com Its structure features a characteristic dihydroxyheptenoic acid side chain with two critical stereocenters at C3 and C5. Several synthetic routes to Rosuvastatin have been developed that utilize chiral chloropentenol derivatives to install these stereocenters.
In some established syntheses of Rosuvastatin, the enantiomer, (S)-1-chloropent-4-en-2-ol, is used as a key starting material. researchgate.netresearchgate.net A crucial step in these pathways involves a vanadium-catalyzed diastereoselective epoxidation of the (S)-homoallylic alcohol. This reaction sets the requisite 3R-chirality of the final statin side chain, demonstrating the power of using a pre-existing stereocenter to direct the formation of a new one. The resulting chloro-epoxide is then further elaborated to complete the side chain, which is ultimately coupled with the heterocyclic core of the Rosuvastatin molecule.
Key Reaction in Rosuvastatin Synthesis
| Precursor | Reagent | Product Feature | Relevance |
|---|
The synthetic strategies developed for Rosuvastatin using chiral homoallylic alcohols are adaptable for the synthesis of other statins. For example, a stereoselective approach involving an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate (derived from the corresponding alcohol) can deliver the core syn-1,3-diol moiety of the statin side chain. nih.gov This methodology has been shown to be applicable to the asymmetric synthesis of other major statins, such as pitavastatin (B1663618) and atorvastatin. nih.gov
Given that different statins may require different stereochemical configurations in their side chains, both (R)- and (S)-1-chloropent-4-en-2-ol are valuable precursors for the pharmaceutical industry. The (R)-enantiomer can be employed in analogous synthetic sequences to generate the specific stereoisomers required for other members of the statin class or for the development of novel statin analogues.
Synthesis of Amino Acid Derivatives and Heterocyclic Scaffolds
The strategic placement of reactive functional groups in this compound facilitates its use in constructing both cyclic and acyclic chiral molecules. The vinyl group and the chloromethyl group, in conjunction with the hydroxyl functionality, provide multiple points for synthetic elaboration, enabling the diastereoselective formation of intricate structures.
Preparation of Asymmetric 1-Aminocyclopropanecarboxylic Acids
While direct studies utilizing this compound for the synthesis of asymmetric 1-aminocyclopropanecarboxylic acids (ACCs) are not prominently documented, a closely related strategy employing its enantiomer, (4S)-1-chloropent-2-en-4-ol, provides a clear blueprint for this transformation. This methodology highlights the potential of these chiral chloropentenol scaffolds in the preparation of highly substituted cyclopropane (B1198618) rings, which are key components of various biologically active molecules.
The synthesis of precursors to asymmetric ACCs has been achieved through a palladium(0)-catalyzed alkylation followed by an S'-cyclization. In a reported study, the anion of N-(diphenylmethyleneamino)acetonitrile was alkylated with a derivative of (4S)-1-chloropent-2-en-4-ol. researcher.life This initial step sets the stage for the crucial intramolecular cyclization.
The subsequent S'-cyclization, conducted under Mitsunobu conditions, proceeds diastereoselectively to furnish a substituted cyclopropanecarbonitrile. This intermediate is a direct precursor to asymmetric 1-aminocyclopropanecarboxylic acids. The stereochemistry of the final cyclopropane is controlled by the chirality of the starting chloropentenol. In the case of the (4S)-enantiomer, the reaction yielded the (1S,2S)-1-amino-2-(prop-1-enyl)cyclopropanecarbonitrile with a significant level of diastereoselectivity. researcher.life By analogy, employing the (R)-enantiomer would be expected to provide the corresponding (1R,2R)-diastereomer.
| Reagent/Condition | Role | Outcome | Diastereomeric Excess (d.e.) |
| Palladium(0) catalyst | Catalyzes the initial alkylation reaction. | Formation of the acyclic precursor. | N/A |
| N-(diphenylmethyleneamino)acetonitrile | Nucleophile and source of the amino and nitrile groups. | Introduction of the aminonitrile functionality. | N/A |
| DEAD, Me3P (Mitsunobu conditions) | Promotes the intramolecular S'-cyclization. | Diastereoselective formation of the cyclopropane ring. | 88% |
This synthetic strategy underscores the value of chiral chloropentenol derivatives in accessing stereochemically defined cyclopropane structures, which are otherwise challenging to synthesize.
Formation of Nitrogen-Containing Cyclic Systems
The utility of this compound as a precursor for the synthesis of nitrogen-containing cyclic systems, such as piperidines and pyrrolidines, is an area of synthetic exploration. The molecule's structure is amenable to intramolecular cyclization strategies following the introduction of a nitrogen-containing nucleophile.
A plausible synthetic route would involve the initial displacement of the allylic chloride by a primary amine or a protected amine. This substitution reaction would introduce the nitrogen atom required for the subsequent cyclization. The resulting amino alcohol could then undergo an intramolecular cyclization to form the desired heterocyclic ring. The specific ring size, either a five-membered pyrrolidine (B122466) or a six-membered piperidine (B6355638), would be dictated by the regioselectivity of the cyclization, which can often be controlled by the choice of reagents and reaction conditions.
For instance, an intramolecular aminomercuration or a palladium-catalyzed aminoalkenylation of the pendant olefin could be envisioned to construct the heterocyclic scaffold. The stereochemistry of the hydroxyl group in the starting material would be expected to influence the diastereoselectivity of the cyclization, leading to the formation of stereochemically defined substituted piperidines or pyrrolidines.
While specific examples detailing the direct conversion of this compound to piperidine or pyrrolidine derivatives are not extensively reported in the literature, the fundamental reactivity of its functional groups suggests its potential in this area. Further research and methodological development are required to fully exploit this chiral building block in the stereoselective synthesis of these important nitrogen-containing heterocycles.
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthesis Routes
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. instituteofsustainabilitystudies.comncfinternational.it For the synthesis of (R)-1-chloropent-4-en-2-ol, this translates into a shift away from classical methods that may involve stoichiometric reagents and harsh reaction conditions towards more elegant and environmentally benign approaches. nih.govacs.org
Atom economy , a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Reactions such as additions and isomerizations are inherently more atom-economical than substitutions or eliminations, which generate byproducts. jk-sci.com In the context of synthesizing this compound, this could involve the direct asymmetric addition of a chloromethyl group and a hydride to a suitable precursor.
Biocatalysis has emerged as a powerful tool for sustainable synthesis, offering high selectivity under mild reaction conditions, often in aqueous media. chemistryjournals.netcatalysts.comacs.org The use of enzymes, such as alcohol dehydrogenases (ADHs) and ene-reductases (EREDs), presents a promising avenue for the synthesis of chiral chlorohydrins. acs.orgresearchgate.net A bienzymatic cascade, for instance, could be designed to reduce a prochiral chloroketone precursor to this compound with high enantioselectivity, using a cofactor regeneration system to enhance efficiency. acs.org The application of biocatalysis aligns well with the goals of sustainability by reducing the reliance on heavy metal catalysts and organic solvents. researchgate.netispe.org
Recent research has demonstrated the successful application of bienzymatic cascades for the synthesis of various optically active chlorohydrins. These systems can achieve excellent conversions (>99%) and high stereoselectivities (>99:1 dr, >99% ee) under mild conditions. acs.orgacs.org The development of novel enzymes through protein engineering will likely expand the substrate scope and enhance the robustness of these biocatalytic routes.
| Synthesis Strategy | Key Advantages | Challenges |
| Atom-Economical Reactions | High efficiency, minimal waste generation. wikipedia.org | Development of suitable catalysts and reaction conditions. |
| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. catalysts.com | Enzyme stability, substrate scope, and cofactor regeneration. |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Conversion of biomass into suitable starting materials. |
Exploration of Novel Catalytic Systems for Enhanced Stereocontrol
Achieving high levels of stereocontrol is paramount in the synthesis of enantiomerically pure compounds like this compound. Research in this area is focused on the design and application of new chiral catalysts that can deliver the desired stereoisomer with high fidelity and efficiency.
Asymmetric transfer hydrogenation of the corresponding prochiral ketone, 1-chloropent-4-en-2-one, is a key strategy. This can be achieved using chiral ruthenium or rhodium complexes with sophisticated chiral ligands. The development of novel ligand architectures is crucial for improving catalytic activity and enantioselectivity.
Biocatalytic kinetic resolution offers another powerful approach. In this method, an enzyme, often a lipase (B570770), selectively acylates or hydrolyzes one enantiomer of a racemic mixture of 1-chloropent-4-en-2-ol (B8625912), leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. While this method is effective, the maximum theoretical yield is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.
The asymmetric ring-opening of epoxides is another viable pathway. A suitable meso-epoxide can be opened with a chloride nucleophile using a chiral catalyst, such as a metal-salen complex, to yield this compound. The design of new, highly selective, and robust catalysts for this transformation is an active area of research.
| Catalytic System | Principle | Advantages | Key Research Focus |
| Chiral Metal Complexes | Asymmetric transfer hydrogenation of a prochiral ketone. | High turnover numbers, broad substrate scope. | Design of novel chiral ligands for improved selectivity. |
| Enzymes (Lipases, Dehalogenases) | Kinetic resolution or dynamic kinetic resolution of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Enzyme immobilization, development of efficient racemization catalysts for DKR. |
| Chiral Lewis Acids | Asymmetric ring-opening of a meso-epoxide. | Direct access to the chlorohydrin from a simple precursor. | Development of more active and selective catalysts. |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory bench to industrial-scale production necessitates processes that are not only efficient and sustainable but also scalable and safe. Continuous flow chemistry and automated synthesis platforms offer significant advantages in this regard.
Continuous flow reactors , particularly microreactors, provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, especially when dealing with hazardous reagents or exothermic reactions. The synthesis of this compound could be adapted to a flow process, for example, by immobilizing a catalyst (either a chiral metal complex or an enzyme) in a packed-bed reactor. This would allow for the continuous conversion of the starting material to the product, simplifying purification and enabling straightforward scaling-up by numbering-up the reactors.
Automated synthesis platforms can further enhance the efficiency of process development and optimization. By integrating robotic handling of reagents with online reaction monitoring and analysis, these systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. This high-throughput experimentation can accelerate the discovery of new catalysts and the development of robust and reliable synthetic protocols.
Discovery of Undiscovered Synthetic Utility and Derivatization Potential
While this compound is a recognized chiral building block, its full synthetic potential remains to be explored. The presence of three distinct functional groups—a terminal alkene, a secondary alcohol, and a primary chloride—provides a rich platform for a wide array of chemical transformations.
The alkene moiety can participate in reactions such as epoxidation, dihydroxylation, ozonolysis, and metathesis, allowing for the introduction of new stereocenters and the elongation of the carbon chain. The hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile in etherification and esterification reactions. The chloro group is a versatile handle for nucleophilic substitution, enabling the introduction of a wide range of functionalities, including azides, amines, and thiols.
Future research will likely focus on uncovering novel transformations and tandem reactions that exploit the unique combination of functional groups in this compound. For example, intramolecular reactions could be designed to construct complex heterocyclic scaffolds in a single step. The development of new catalytic methods that selectively activate one functional group in the presence of the others will be key to unlocking the full synthetic potential of this versatile chiral building block. Its application in the total synthesis of complex natural products and active pharmaceutical ingredients will undoubtedly drive the discovery of its undiscovered utility.
Q & A
Q. What are the optimal reaction conditions for synthesizing (R)-1-Chloropent-4-EN-2-OL while preserving stereochemical integrity?
To synthesize this compound with high enantiomeric excess, prioritize temperature control (e.g., low-temperature nucleophilic substitution to minimize racemization) and solvent selection (polar aprotic solvents like THF or DMF). Use chiral auxiliaries or catalysts to enforce stereoselectivity. Characterization should include chiral HPLC or polarimetry to confirm enantiopurity . Safety protocols for handling chlorinated intermediates must align with OSHA HCS guidelines, including proper ventilation and PPE .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Combine H/C NMR to identify functional groups and stereochemistry, with emphasis on coupling constants for olefinic protons (δ 4-6 ppm). IR spectroscopy can confirm hydroxyl and C-Cl bonds. For absolute configuration, X-ray crystallography or electronic circular dichroism (ECD) is recommended. Cross-validate data with computational methods (e.g., DFT simulations) to resolve ambiguities .
Q. How should researchers mitigate hazards when handling this compound in the lab?
Follow OSHA HCS standards: use fume hoods for volatile chlorinated compounds, wear nitrile gloves, and avoid skin contact. Store the compound away from oxidizing agents. In case of exposure, immediate decontamination (water flushing) and medical observation for 48+ hours are critical due to delayed toxicity risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR data may arise from solvent effects, impurities, or stereochemical variations. To address this:
- Reproduce experiments using identical conditions (solvent, temperature, concentration).
- Compare results with computational predictions (e.g., Gaussian or ORCA software for NMR chemical shifts).
- Perform heteronuclear correlation experiments (HSQC/HMBC) to confirm connectivity.
- Publish raw data and methodologies to enhance reproducibility, adhering to CONSORT-EHEALTH standards for transparency .
Q. What experimental design strategies ensure robust enantioselective synthesis of this compound?
Adopt a factorial design approach:
- Variables : Catalyst loading (e.g., Jacobsen’s thiourea), temperature, and solvent polarity.
- Response metrics : Enantiomeric excess (ee), yield, and reaction time.
- Statistical analysis : Use ANOVA to identify significant factors.
- Validation : Cross-check results with kinetic resolution studies or enzymatic methods (e.g., lipase-mediated acetylation). Document protocols in line with IUPAC guidelines to enable replication .
Q. How can computational modeling improve the understanding of this compound’s reactivity?
- Perform molecular dynamics simulations to study conformational preferences.
- Use DFT to calculate transition-state energies for chlorination steps.
- Compare computed H NMR shifts with experimental data (RMSD < 0.1 ppm indicates reliability).
- Integrate machine learning (e.g., QSAR models) to predict biological activity or solubility. Ensure open-access sharing of datasets per FAIR principles .
Q. What ethical and methodological considerations apply when publishing data on this compound?
- Data anonymization : Remove identifiers if human/animal studies are involved.
- Reproducibility : Provide detailed synthetic procedures, raw spectra, and crystallographic data (CCDC deposition).
- Conflict of interest : Disclose funding sources or commercial affiliations per CONSORT-EHEALTH guidelines .
- Open science : Use repositories like Zenodo or ChemRxiv for public access, balancing transparency with GDPR compliance .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
